2-(1H-indol-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide
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Overview
Description
2-(1H-indol-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide is a complex organic compound that features multiple functional groups, including an indole, oxadiazole, and thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis.
Oxadiazole Formation: The oxadiazole ring can be formed via cyclization reactions involving hydrazides and carboxylic acids.
Thiazole Synthesis: The thiazole ring can be synthesized using Hantzsch thiazole synthesis.
Coupling Reactions: The final compound is formed by coupling the indole, oxadiazole, and thiazole intermediates under specific conditions, often involving catalysts and solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and thiazole rings.
Reduction: Reduction reactions could target the oxadiazole ring, potentially converting it to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole, oxadiazole, and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, serving as a precursor in organic synthesis.
Biology
In biological research, it may be studied for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry
In the industrial sector, it might be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(1H-indol-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anticancer properties, it could interfere with cell division or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-2-yl)-N-methylthiazole-4-carboxamide: Lacks the oxadiazole ring, potentially altering its biological activity.
N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide: Lacks the indole ring, which may affect its chemical reactivity and applications.
Uniqueness
The presence of all three functional groups (indole, oxadiazole, and thiazole) in 2-(1H-indol-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide makes it unique, potentially offering a combination of properties not found in simpler analogs.
Properties
IUPAC Name |
2-(1H-indol-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O2S/c27-20(22-11-18-25-19(26-28-18)13-6-2-1-3-7-13)17-12-29-21(24-17)16-10-14-8-4-5-9-15(14)23-16/h1-10,12,23H,11H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPILRRYUFKCCCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CSC(=N3)C4=CC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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